molecular formula C11H11NO6 B8567507 Methyl 4-(1,3-dioxolan-2-yl)-3-nitrobenzoate

Methyl 4-(1,3-dioxolan-2-yl)-3-nitrobenzoate

Cat. No. B8567507
M. Wt: 253.21 g/mol
InChI Key: LXGXMBLBCUSHAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(1,3-dioxolan-2-yl)-3-nitrobenzoate is a useful research compound. Its molecular formula is C11H11NO6 and its molecular weight is 253.21 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C11H11NO6

Molecular Weight

253.21 g/mol

IUPAC Name

methyl 4-(1,3-dioxolan-2-yl)-3-nitrobenzoate

InChI

InChI=1S/C11H11NO6/c1-16-10(13)7-2-3-8(9(6-7)12(14)15)11-17-4-5-18-11/h2-3,6,11H,4-5H2,1H3

InChI Key

LXGXMBLBCUSHAJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2OCCO2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 4-formyl-3-nitrobenzoate (9.0 g, 43.0 mmol) in toluene (150 mL) was added ethylene glycol (7.20 mL, 129 mmol) followed by p-TsOH (0.409 g, 2.152 mmol) and the reaction mixture was heated at reflux temperature with azeotropic removal of H2O using a Dean-Stark trap for 4 h. The reaction mixture was then cooled and diluted with DCM. The DCM layer was then washed with saturated NaHCO3 solution. The organic layer was dried (MgSO4), filtered, and concentrated to yield a residue. The residue was dissolved in minimal quantity of DCM and purified by silica gel chromatography to yield the desired product (8.53 g, 78%) as a white solid. 1H NMR (400 MHz, DMSO-d6) δ 8.39 (s, 1H), 8.27 (d, J=8.2 Hz, 1H), 7.90 (d, J=8.2 Hz, 1H), 6.38 (s, 1H), 4.00 (dt, J=3.8, 1.9 Hz, 2H), 3.94 (dt, J=3.8, 1.9 Hz, 2H), 3.91 (s, 3H) ppm.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
7.2 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.409 g
Type
catalyst
Reaction Step Three
Yield
78%

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